An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminopyrrolidin-2-one
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminopyrrolidin-2-one
Abstract
4-Aminopyrrolidin-2-one, a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a lactam ring and a primary amine, imparts a desirable combination of rigidity, chirality, and versatile reactivity. This guide provides a comprehensive exploration of the core chemical properties of 4-aminopyrrolidin-2-one, including its physicochemical characteristics, synthesis, spectroscopic profile, and chemical reactivity. Furthermore, we delve into its critical applications as a versatile building block in the synthesis of novel therapeutics, offering field-proven insights into its role in drug discovery and development. This document is intended to serve as a technical resource for scientists leveraging this valuable intermediate in their research endeavors.
Core Physicochemical and Structural Properties
4-Aminopyrrolidin-2-one, also known as 3-amino-gamma-butyrolactam, is a chiral heterocyclic compound. The presence of both a hydrogen bond donor (amine) and acceptor (lactam carbonyl) within a constrained five-membered ring makes it an attractive structural motif for interacting with biological targets.[1] The fundamental properties of the parent compound and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-aminopyrrolidin-2-one | PubChem[2] |
| Molecular Formula | C₄H₈N₂O | PubChem[2] |
| Molecular Weight | 100.12 g/mol | PubChem[2] |
| CAS Number | 88016-17-5 | PubChem[2] |
| Monoisotopic Mass | 100.063662883 Da | PubChem[2] |
| XLogP (Predicted) | -1.6 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Polar Surface Area | 55.1 Ų | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Note: The hydrochloride salt (CAS: 167465-93-2) is frequently used to improve the compound's stability and handling properties. Its molecular weight is 136.58 g/mol .[3][]
The pyrrolidinone core is a privileged structure in drug discovery, found in over 20 FDA-approved drugs.[5] The chirality at the C4 position is a critical feature, allowing for the synthesis of stereospecific enantiomers ((R)- and (S)-forms), which is essential for selective ligand development, as biological systems are inherently enantioselective.[1][6]
Synthesis and Chemical Reactivity
The synthesis of pyrrolidin-2-one derivatives is a well-established area of organic chemistry.[7][8] While multiple specific routes to 4-aminopyrrolidin-2-one exist, a common conceptual pathway involves the cyclization of a functionalized γ-aminobutyric acid precursor. The reactivity of the final compound is dominated by its two primary functional groups: the nucleophilic primary amine at the C4 position and the electrophilic carbonyl of the lactam ring.
General Synthetic Approach
Many synthetic strategies for pyrrolidin-2-ones involve the lactamization of γ-amino acids or the reaction of γ-butyrolactone with amines at high temperatures.[7][9] The diagram below illustrates a conceptual pathway for synthesizing substituted pyrrolidin-2-ones, which can be adapted for the 4-amino variant.
Caption: Conceptual synthesis of N-substituted pyrrolidin-2-ones.
Key Chemical Reactions
The dual functionality of 4-aminopyrrolidin-2-one makes it a versatile intermediate for building molecular complexity. The primary amine readily undergoes standard transformations, while the lactam offers opportunities for ring-opening or modification.
Caption: Key reaction pathways for 4-aminopyrrolidin-2-one.
This reactivity is exploited to incorporate the pyrrolidinone scaffold into larger molecules, for instance, by acylating the amine to attach the core to a peptide backbone or using it in reductive amination to link to another molecular fragment.[10][11]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of 4-aminopyrrolidin-2-one and its derivatives relies on a combination of modern spectroscopic techniques.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons on the pyrrolidine ring. Key features would include:
-
Signals for the two amine protons (NH₂), which may be broad and are exchangeable with D₂O.[14]
-
A multiplet for the proton at the C4 chiral center.
-
Complex multiplets for the C3 and C5 methylene protons.
-
A broad signal for the lactam N-H proton, also D₂O exchangeable.
-
-
¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four carbon atoms in the ring. The lactam carbonyl carbon (C2) will appear significantly downfield (typically >170 ppm), while the other three sp³-hybridized carbons will be found upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[13]
-
N-H Stretching: Two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (symmetric and asymmetric stretches). A broader band for the lactam N-H may also be present.
-
C=O Stretching: A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the five-membered lactam (γ-lactam) carbonyl group.
-
N-H Bending: A band around 1600 cm⁻¹ from the primary amine scissoring vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[15]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 100).
-
Fragmentation: Common fragmentation pathways include the loss of the amino group and cleavage of the pyrrolidinone ring, leading to characteristic daughter ions.
Protocol: General Procedure for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 4-aminopyrrolidin-2-one hydrochloride directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing for their observation.
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.
-
Acquisition: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A D₂O shake experiment can be performed subsequently by adding a drop of D₂O to the tube and re-acquiring the spectrum to identify exchangeable protons.
Applications in Drug Discovery
The 4-aminopyrrolidin-2-one scaffold is a valuable building block for creating compounds with diverse biological activities.[1] Its constrained nature helps to pre-organize appended functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity for a target protein.
-
GABA Analogues: As a cyclic analogue of GABA, it serves as a starting point for synthesizing ligands for GABA receptors and related targets.[16]
-
Peptidomimetics: The chiral amine provides a handle for incorporation into peptide sequences or for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties like stability and bioavailability.[10]
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors for various enzymes. For example, substituted aminopyrrolidinones have shown potential as BACE1 inhibitors for Alzheimer's disease.[1]
-
Receptor Ligands: The scaffold has been functionalized to produce potent and selective ligands for various receptors, including metabotropic glutamate receptors and alpha-adrenoceptors.[11][17]
Caption: Applications of the 4-aminopyrrolidin-2-one scaffold.
Safety, Handling, and Storage
Proper handling of 4-aminopyrrolidin-2-one and its salts is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][18]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[18][19]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[18][19]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator.[18][19]
-
General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use.[20]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
-
For enhanced stability, particularly for the chiral enantiomers, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[21]
First-Aid Measures
-
If Swallowed: Rinse mouth and get medical help.[20]
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help. Remove contaminated clothing and wash it before reuse.[18][20]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]
Conclusion
4-Aminopyrrolidin-2-one is a powerful and versatile chemical entity whose value in pharmaceutical research cannot be overstated. Its well-defined structure, predictable reactivity, and chiral nature provide a robust platform for the design and synthesis of a wide array of biologically active molecules. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, is fundamental for any scientist aiming to effectively and safely utilize this compound to its full potential in the pursuit of novel therapeutics.
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